7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one

Medicinal Chemistry Computational ADME Scaffold Selection

7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one (CAS 1416440-45-3) is a saturated, chiral, fused furo[3,4-c]pyridine building block with a molecular formula of C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol. The compound incorporates a fully hydrogenated furopyridine ring system, a ketone at the 3-position, and a reactive hydroxyl handle at C7.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B11801127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1C2C(COC2=O)C(CN1)O
InChIInChI=1S/C7H11NO3/c9-6-2-8-1-4-5(6)3-11-7(4)10/h4-6,8-9H,1-3H2
InChIKeyRNNCLROQDOOSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one: Saturated Bicyclic Scaffold for Chirality-Dependent Medicinal Chemistry


7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one (CAS 1416440-45-3) is a saturated, chiral, fused furo[3,4-c]pyridine building block with a molecular formula of C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . The compound incorporates a fully hydrogenated furopyridine ring system, a ketone at the 3-position, and a reactive hydroxyl handle at C7. This saturated scaffold has been historically embedded in patent families disclosing calcium channel antagonists, serotonin antagonists, and diuretic agents, where it serves as an advanced intermediate or core substructure for iterative functionalization [1][2].

Why Furo[3,4-c]pyridine Analogs Cannot Substitute for 7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one in Chiral Syntheses


General substitution within the furo[3,4-c]pyridine class fails because the target compound occupies a unique intersection of three critical structural features: a fully saturated hexahydro scaffold, a reactive C7 hydroxyl handle, and three chiral centers. The non-hydrogenated analog furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3) lacks the sp³ geometry and stereochemical complexity required for enantioselective target engagement; its conformational rigidity prevents adaptation to sterically demanding binding pockets . The saturated but non-hydroxylated analog hexahydro-furo[3,4-c]pyridin-3-one (CAS 118796-92-2) eliminates the C7 point for diversification into esters, ethers, or carbamates, which are essential attachment handles in the patent literature . The choice between the racemic mixture (CAS 1416440-45-3) and a single enantiomer (CAS 243980-05-4) further dictates procurement strategy, as the racemic form enables chiral resolution studies and metabolite profiling, whereas the enantiopure form demands verification of stereochemical integrity that the racemate inherently provides as a control .

Quantitative Differentiation of 7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one from Structural Analogs


Saturated vs. Aromatic Scaffold Differentiation: Molecular Descriptor and Drug-Likeness Comparison

The target compound's hexahydro scaffold yields a predicted LogP of -1.66 and a Topological Polar Surface Area (tPSA) of 58.6 Ų, compared to LogP 0.75 and tPSA 43.1 Ų for the aromatic analog furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3). The 2.4 log unit reduction in lipophilicity and a 15.5 Ų increase in polar surface area reflect the hydrogenation and hydroxylation, which collectively alter solubility and membrane permeability profiles critical for CNS drug design . This differentiation is based on computed molecular descriptors.

Medicinal Chemistry Computational ADME Scaffold Selection

C7 Hydroxyl Handle Availability: Derivatization Pathway Comparison

The presence of a free C7 hydroxyl group enables direct O-functionalization (esterification, etherification, carbamate formation) without additional protection/deprotection steps, as demonstrated in patent IE-59475-B1, where 7-hydroxy-furo[3,4-c]pyridine derivatives are reacted with N-methyl-N-phenethyl-ω-aminoalkyl chlorides at 15–65 °C in DMSO to generate calcium and serotonin antagonist candidates [1]. In contrast, the non-hydroxylated hexahydro-furo[3,4-c]pyridin-3-one (CAS 118796-92-2) lacks this handle and requires C–H activation or pre-functionalization to achieve equivalent diversification, adding a minimum of 1–2 synthetic steps per analog series.

Synthetic Chemistry Scaffold Diversification Patent Intermediate

Racemic Purity for Chiral Resolution Studies vs. Enantiopure Procurement

The racemate (CAS 1416440-45-3) is available at ≥97% purity from Chemenu (Catalog CM503514) and ≥98% (NLT 98%) from MolCore (Catalog MC685766), providing a well-characterized racemic baseline for chiral resolution method development . The single enantiomer (3aR,7S,7aR) (CAS 243980-05-4) lacks a quantifiable enantiomeric excess specification, introducing risk for asymmetric synthesis applications where undefined enantiopurity compromises downstream diastereoselectivity. The racemate serves as the essential negative control and starting material for preparative chiral chromatography, per the stereoisomer separation methodology described in Patent US-5047537, which uses O-acetylated monosaccharide halogenide derivatization followed by selective crystallization to isolate enantiomers [1].

Chiral Chemistry Analytical Reference Process Chemistry

Computed Density and Boiling Point Differentiation: Physical Property Tuning for Formulation Screening

The target saturated scaffold has a computed density of 1.3 ± 0.1 g/cm³ and a boiling point of 386.0 ± 37.0 °C at 760 mmHg, compared to the aromatic furo[3,4-c]pyridin-3(1H)-one (MW 135.12 g/mol, C₇H₅NO₂) which exhibits a lower molecular weight and markedly different thermal behavior due to its planar, unsaturated core . The higher density of the target compound indicates more efficient crystal packing, which may correlate with improved solid-state stability and lower sublimation rates during long-term storage—a quantifiable advantage for compounds stocked for multi-year medicinal chemistry programs.

Pre-formulation Physical Chemistry Stability Indicating

Procurement-Driven Application Scenarios for 7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one


Chiral Resolution Method Development and Enantiomeric Excess Determination

The racemate (CAS 1416440-45-3, purity ≥97%) serves as the essential starting material for developing preparative chiral chromatographic methods (HPLC, SFC) based on the stereoisomer separation methodology of Patent US-5047537, wherein O-acetylated monosaccharide derivatization and selective crystallization yield separated enantiomers [1]. The ≥97% purity specification ensures that observed chromatographic peaks originate from stereoisomers rather than chemical impurities, enabling accurate enantiomeric excess (ee) calibration and method validation for downstream asymmetric syntheses.

Medicinal Chemistry Diversification via C7 Hydroxyl Functionalization

The free C7 hydroxyl group allows direct synthesis of libraries of O-alkylated, O-acylated, and O-carbamoylated derivatives under mild conditions (15–65 °C in DMSO), as established in patent IE-59475-B1 for generating calcium antagonist and serotonin antagonist candidates [2]. Pre-installation of this handle eliminates 1–2 protection/deprotection or C–H activation steps per analog compared to the non-hydroxylated hexahydro-furo[3,4-c]pyridin-3-one (CAS 118796-92-2), directly reducing the synthetic burden in hit-to-lead and lead optimization campaigns.

CNS-Targeted Scaffold Strategy with Favorable Physicochemical Profile

The target compound's computed LogP of -1.66 and tPSA of 58.6 Ų position it within the favorable CNS drug space (LogP < 3, tPSA < 90 Ų), with a 2.4 log unit lower lipophilicity than the aromatic furo[3,4-c]pyridin-3(1H)-one (LogP 0.75). This reduced hydrophobicity is predicted to decrease hERG binding risk and improve aqueous solubility, making the saturated scaffold preferable for CNS programs requiring balanced permeability and low off-target cardiotoxicity .

Impurity Profiling and Forced Degradation Reference Standard

Given its structural relationship to furo[3,4-c]pyridine-containing APIs covered in the SCRAS patent family (calcium antagonists, diuretics, serotonin antagonists), the racemate can serve as a process-related impurity marker or forced degradation product reference standard in pharmaceutical quality control. Its ≥98% purity (MolCore) and defined molecular weight (157.17 g/mol) provide the traceability required for LC-MS/MS impurity identification and quantification in accordance with ICH Q3A guidelines .

Quote Request

Request a Quote for 7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.